molecular formula C16H15Cl2N3O B11301224 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11301224
M. Wt: 336.2 g/mol
InChI Key: OEXKBSRTDPAENE-UHFFFAOYSA-N
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Description

5-{[(2,4-Dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative characterized by a fused benzimidazol-2-one core, with a 1,3-dimethyl substitution and a [(2,4-dichlorophenyl)amino]methyl group at the 5-position. Benzimidazoles are renowned for their diverse bioactivities, including antimicrobial, antitumor, and enzyme inhibitory properties . Its synthesis likely involves N-alkylation or condensation reactions, similar to methods described for related compounds (e.g., chlorination of (1H-benzimidazole-2-yl)methanol derivatives followed by substitution) .

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

5-[(2,4-dichloroanilino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C16H15Cl2N3O/c1-20-14-6-3-10(7-15(14)21(2)16(20)22)9-19-13-5-4-11(17)8-12(13)18/h3-8,19H,9H2,1-2H3

InChI Key

OEXKBSRTDPAENE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with formaldehyde and dimethylamine to form the intermediate compound. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amines, and various substituted benzimidazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13H13Cl2N3O2
  • Molecular Weight : 314.16722

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. The compound has been evaluated against various bacterial and fungal strains.

Case Study: Antimicrobial Screening
In a significant study, the compound was tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N252.65Staphylococcus aureus

These findings suggest that the compound's structural features contribute to its effectiveness against a range of pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various derivatives have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening
In vitro studies assessed the compound's efficacy against human colorectal carcinoma cells (HCT116). The results indicated that specific derivatives demonstrated significant cytotoxicity.

CompoundIC50 (µM)Comparison
N95.85Greater potency than 5-FU (IC50 = 9.99 µM)
N184.53Greater potency than 5-FU (IC50 = 9.99 µM)

These results underscore the potential of this compound in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thermal Stability

Benzimidazol-2-one derivatives exhibit variable thermal stability depending on substituents. For example:

  • 5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one deflagrates at 199–201°C due to the destabilizing nitroxyethyl group.
  • 5-Methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is more stable (deflagration at 278°C).
  • The trinitro derivative TriNBO (1) decomposes at 339°C, highlighting the destabilizing effect of polar substituents .

The dichlorophenyl group in the target compound may offer intermediate stability compared to nitro-containing analogs, as halogens typically impart moderate thermal resistance without excessive destabilization.

Nonlinear Optical (NLO) Properties

Computational studies on benzimidazole derivatives reveal that electron-donating groups enhance NLO responses. For instance:

  • [Salicylidenephenyl]benzimidazole (Spbzl) exhibits a first hyperpolarizability (β) of 2.00×10⁻³⁰ esu at CAM-B3LYP.
  • The target compound’s dichlorophenyl group, being moderately electron-withdrawing, may yield a β value closer to Spbzl* (a modified analog) due to balanced charge transfer .

Comparative Data Table

Compound Name Substituents Thermal Stability (°C) Key Bioactivity NLO Response (β, esu) Reference ID
5-{[(2,4-Dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one 1,3-dimethyl; 5-[(2,4-Cl₂Ph)NHCH₂] Not reported Hypothesized antimicrobial ~2.00×10⁻³⁰ (predicted)
5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one 4,6-dinitro; 5-nitroxyethyl 199–201 (deflagration) Explosive material N/A
5-{[(2-Chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-[(2-ClPh)CH₂NH] Not reported Unknown N/A
[Salicylidenephenyl]benzimidazole (Spbzl) Electron-donating salicylidene group N/A NLO material 2.00×10⁻³⁰

Key Research Findings and Contradictions

  • Thermal Stability : Polar groups (e.g., nitroxyethyl) drastically reduce stability compared to halogenated or alkylated derivatives .
  • Bioactivity : While some benzimidazoles show poor enzyme inhibition (e.g., TgENR), others exhibit antitumor or antimicrobial activity, emphasizing substituent-dependent effects .
  • Synthetic Flexibility : Functionalization at the 5-position (e.g., sulfonation, amination) is well-established, enabling tailored physicochemical properties .

Biological Activity

5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H15Cl2N3OC_{18}H_{15}Cl_2N_3O, with a molecular weight of 360.2 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Analgesic : Exhibits pain-relieving properties.

Antimicrobial Activity

A study highlighted that derivatives of benzimidazole, including the compound , showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 31.25 µg/mL and 62.5 µg/mL for various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AS. aureus31.25
Compound BE. coli62.5
Compound CA. baumannii40

Anticancer Activity

The compound has been investigated for its anticancer properties. Research has shown that it induces apoptosis in various cancer cell lines through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Case Study: Cytotoxic Effects

In a study involving human glioblastoma cells (U251), the compound exhibited a significant decrease in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The mechanism was attributed to the disruption of mitochondrial membrane potential and subsequent activation of caspases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole scaffold significantly influence biological activity. For instance:

  • Substituents at the 2-position : Enhance antibacterial activity.
  • Dimethyl substitutions : Improve cytotoxic effects against cancer cells.

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